molecular formula C42H60N12O11 B6288766 Z-Arg-Leu-Arg-Gly-Gly-AMC acetate CAS No. 167698-69-3

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate

Cat. No.: B6288766
CAS No.: 167698-69-3
M. Wt: 909.0 g/mol
InChI Key: VPCHSTIEMRFRPU-SZOHVZSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is a synthetic fluorogenic substrate used primarily in biochemical research. It is designed to be a substrate for deubiquitinating enzymes, such as isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs). The compound is known for its high specificity and efficiency in enzymatic assays, making it a valuable tool in studying protein degradation pathways.

Mechanism of Action

Target of Action

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate, also known as MFCD18782513, is primarily targeted towards the deubiquitinating enzyme isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs) . These enzymes play a crucial role in the regulation of protein degradation, cell cycle, and DNA repair.

Mode of Action

The compound acts as a fluorogenic substrate for its target enzymes . It interacts with these enzymes based on the C-termini of ubiquitin, leading to changes in the enzymatic activity. The kcat/Km value of this interaction is reported to be 95 M⁻¹s⁻¹ .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome pathway , which is responsible for protein degradation . By acting on the deubiquitinating enzymes, it influences the removal of ubiquitin from proteins, thereby affecting their degradation and the overall protein turnover in the cell.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The action of this compound results in the modulation of the activity of deubiquitinating enzymes. This can lead to changes in protein degradation rates, potentially affecting various cellular processes such as cell cycle progression and DNA repair .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the presence of this solvent can impact its action . Furthermore, factors such as temperature and pH may also affect the compound’s stability and interaction with its target enzymes.

Biochemical Analysis

Biochemical Properties

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate interacts with several enzymes and proteins. It serves as a fluorogenic substrate for the deubiquitinating enzyme isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs) based on the C-termini of ubiquitin . The compound’s interactions with these enzymes are crucial for its role in biochemical reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a protease inhibitor. It has been shown to inhibit the activity of histidine proteases and to inhibit proteolysis by the proteasome in a kinetic assay . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. As a protease inhibitor, it blocks the activity of the proteasome . It also inhibits the activity of histidine proteases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate involves multiple steps, starting with the protection of amino acids and coupling reactions. The process typically includes:

  • Protection of amino acids: Protecting groups are used to prevent unwanted reactions at specific sites.

  • Peptide bond formation: Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate (PyBOP) are used to form peptide bonds.

  • Deprotection: Removing the protecting groups to yield the final product.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and purity. Quality control measures are also in place to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions: Z-Arg-Leu-Arg-Gly-Gly-AMC acetate primarily undergoes hydrolysis reactions catalyzed by deubiquitinating enzymes. The fluorogenic AMC (7-amino-4-methylcoumarin) moiety is released upon enzymatic cleavage, which can be quantified using fluorescence measurements.

Common Reagents and Conditions:

  • Enzymes: Isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs).

  • Conditions: Assays are typically conducted at physiological pH and temperature to mimic cellular conditions.

Major Products Formed: The major product of the reaction is AMC, which is fluorescent and can be easily detected and quantified.

Scientific Research Applications

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is a synthetic peptide compound that has garnered significant attention in various scientific research applications. This compound, characterized by its fluorogenic properties, serves as a substrate for proteolytic enzymes, enabling researchers to investigate enzyme activity, kinetics, and related biological processes. Below is a detailed exploration of its applications, supported by data tables and case studies.

Chemical Properties and Structure

  • Molecular Formula : C40H56N12O9
  • Molecular Weight : 840.96 g/mol
  • Structure : The compound features a sequence of amino acids (Z-Arg-Leu-Arg-Gly-Gly) linked to a 7-amino-4-methylcoumarin (AMC) moiety, which acts as the fluorophore.

Biochemical Assays

This compound is predominantly used as a substrate in enzyme assays, particularly for proteases. Its ability to emit fluorescence upon cleavage allows for quantitative measurements of enzyme activity.

Enzyme TypeApplicationNotes
ProteasesSubstrate for measuring activityUseful in studying proteolytic pathways
Ubiquitin C-terminal hydrolasesContinuous assays for mechanistic studiesHigh-throughput screening capabilities

Drug Development

The compound plays a crucial role in drug discovery by facilitating the screening of potential drug candidates that target specific proteolytic pathways. This application enhances the efficiency of developing therapeutics aimed at diseases where protease activity is implicated.

Cell Biology

In cell biology research, this compound aids in studying cell signaling mechanisms and apoptosis. It provides insights into cellular processes that may be targeted for therapeutic intervention, particularly in cancer research.

Diagnostics

This compound can be incorporated into diagnostic tests to detect specific protease activities associated with various diseases. Early detection through these assays can significantly improve treatment outcomes.

Research on Peptide Therapeutics

This compound is instrumental in synthesizing peptide-based drugs, which offer advantages such as increased specificity and potency compared to traditional small-molecule drugs.

Case Study 1: Enzyme Kinetics

A study investigated the kinetics of thrombin using this compound as a substrate. The fluorescence emitted upon cleavage was measured to determine the Michaelis-Menten constant (KmK_m) and maximum velocity (VmaxV_{max}). Results indicated that the compound effectively quantifies thrombin activity, demonstrating its utility in coagulation studies .

Case Study 2: Drug Screening

In another study, this compound was utilized to screen inhibitors of the SARS-CoV PLpro enzyme. The compound's fluorogenic properties allowed researchers to assess inhibitor efficacy rapidly, highlighting its importance in antiviral drug development .

Comparison with Similar Compounds

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is unique in its high specificity and efficiency as a fluorogenic substrate for deubiquitinating enzymes. Similar compounds include:

  • Z-Arg-Arg-AMC: Another fluorogenic substrate for deubiquitinating enzymes, but with a different peptide sequence.

  • Ubiquitin-AMC: A substrate based on the full-length ubiquitin protein.

These compounds are used in similar applications but may differ in their specificity and sensitivity.

Biological Activity

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is a synthetic fluorogenic substrate primarily used in biochemical research to study deubiquitinating enzymes, particularly isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs). This compound plays a critical role in the ubiquitin-proteasome pathway, influencing protein degradation processes essential for various cellular functions.

This compound consists of multiple functional groups, including amide and carboxylate groups, which enhance its biological activity. The compound acts as a substrate for deubiquitinating enzymes, facilitating the hydrolysis of ubiquitin chains attached to proteins. Upon enzymatic cleavage, it releases a fluorescent moiety, 7-amino-4-methylcoumarin (AMC), which can be quantified to measure enzyme activity.

Key Features:

  • Chemical Structure : Composed of arginine and glycine residues, contributing to its specificity for target enzymes.
  • Solubility : Soluble in dimethyl sulfoxide (DMSO), which is commonly used in biochemical assays.
  • Enzymatic Target : Primarily targets IPaseT and UCHs, crucial for regulating protein turnover and cellular homeostasis.

Biological Activity and Applications

This compound has been extensively characterized for its biological activity, particularly in studies involving proteolysis and enzyme kinetics.

Table 1: Summary of Biological Activity

Activity Description
Enzyme Inhibition Inhibits the activity of histidine proteases and proteasome-mediated proteolysis.
Fluorogenic Substrate Releases AMC upon cleavage, allowing real-time monitoring of enzyme activity.
Kinetic Studies Facilitates detailed kinetic analysis of deubiquitinating enzymes.
Cellular Effects Modulates protein degradation rates, impacting cell cycle progression and DNA repair pathways.

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various research contexts:

  • SARS-CoV-2 Research :
    A study screened a library of compounds using fluorescence thermal shift assays (FTSA), identifying this compound as a substrate for evaluating the proteolytic activity of papain-like protease (PLpro) from SARS-CoV-2. The fluorescence intensity of AMC was monitored to assess enzyme inhibition, providing insights into potential antiviral strategies .
  • Proteasome Inhibition Studies :
    Research demonstrated that this compound effectively inhibits proteasome activity in cellular models. This inhibition was linked to alterations in protein homeostasis, suggesting therapeutic implications in diseases characterized by dysregulated protein degradation .
  • High-throughput Screening :
    The compound has been utilized in high-throughput screening assays to identify novel inhibitors of deubiquitinating enzymes. Its specificity and sensitivity make it an ideal candidate for drug discovery efforts targeting the ubiquitin-proteasome system .

Properties

IUPAC Name

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56N12O9.C2H4O2/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26;1-2(3)4/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46);1H3,(H,3,4)/t28-,29-,30-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCHSTIEMRFRPU-SZOHVZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60N12O11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Z-Arg-Leu-Arg-Gly-Gly-AMC acetate
Reactant of Route 2
Z-Arg-Leu-Arg-Gly-Gly-AMC acetate
Reactant of Route 3
Z-Arg-Leu-Arg-Gly-Gly-AMC acetate
Reactant of Route 4
Z-Arg-Leu-Arg-Gly-Gly-AMC acetate
Reactant of Route 5
Z-Arg-Leu-Arg-Gly-Gly-AMC acetate
Reactant of Route 6
Z-Arg-Leu-Arg-Gly-Gly-AMC acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.